N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea
Overview
Description
N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea is a compound that belongs to the class of thiourea derivatives. It features a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound, fused with a phenyl group and a thiourea group. This compound is of significant interest due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, have been reported to exhibit several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
Thiourea and its derivatives, including the compound , have been shown to catalyze a wide range of organic transformations through hydrogen-bond formation . The hydrogen-bonding organo-catalysts can efficiently activate the reacting electrophiles .
Biochemical Pathways
It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea typically involves the reaction of quinoxaline derivatives with phenyl isothiocyanate in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme is as follows:
Starting Materials: Quinoxaline derivative and phenyl isothiocyanate.
Reaction Conditions: Solvent (ethanol or methanol), base (such as triethylamine), and heating (reflux conditions).
Product Formation: N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Thiourea: An organosulfur compound with a wide range of applications in organic synthesis and biology.
Phenylthiourea: A derivative of thiourea with a phenyl group, used in various chemical reactions.
Uniqueness
N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea is unique due to the combination of the quinoxaline and thiourea moieties, which confer distinct biological and chemical properties. This combination enhances its potential as a therapeutic agent and a versatile compound in chemical synthesis.
Biological Activity
N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
1. Synthesis and Structural Characteristics
This compound is synthesized through the reaction of thiourea with 2-quinoxaline derivatives, which are known for their pharmacological properties. The synthesis typically involves the condensation of appropriate amines with isothiocyanates or thiocyanates under controlled conditions, yielding thiourea derivatives that exhibit significant biological activities.
2. Antimicrobial Activity
Antibacterial Effects
Research indicates that thiourea derivatives, including this compound, possess notable antibacterial properties. For example, compounds derived from thiourea exhibited minimum inhibitory concentrations (MICs) against various bacterial strains such as E. faecalis and P. aeruginosa. Specifically, certain derivatives demonstrated MIC values ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Fungal Activity
In addition to antibacterial effects, thiourea compounds have shown antifungal activity. In studies assessing larvicidal properties against Aedes aegypti, certain thiourea derivatives demonstrated potent activity with LD50 values indicating significant toxicity towards larvae while maintaining low cytotoxicity against mammalian cells .
3. Anticancer Activity
Cell Viability and Apoptosis Induction
The anticancer potential of this compound has been explored in various cancer cell lines. For instance, studies have reported that certain quinoxaline derivatives can induce apoptosis in MCF-7 breast cancer cells, leading to a significant decrease in cell viability as evidenced by increased lactate dehydrogenase (LDH) activity in treated cells compared to controls . The IC50 values for related compounds have been reported as low as 1.9 µg/mL for HCT-116 colon cancer cells, indicating potent anticancer properties .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may interfere with cellular processes such as DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
5. Summary of Biological Activities
Activity | Effect | IC50/MIC Values |
---|---|---|
Antibacterial | Effective against E. faecalis, P. aeruginosa | MIC: 40-50 µg/mL |
Antifungal | Larvicidal activity against Aedes aegypti | LD50: 67.9 ppm |
Anticancer | Induces apoptosis in MCF-7 cells | IC50: 1.9 µg/mL (HCT-116), 2.3 µg/mL (MCF-7) |
6. Conclusion and Future Directions
This compound shows promising biological activities that warrant further investigation. Future research should focus on elucidating its precise mechanisms of action, optimizing its chemical structure for enhanced potency, and evaluating its efficacy in vivo.
Continued exploration into the pharmacological potential of thiourea derivatives could lead to the development of novel therapeutic agents for treating bacterial infections and cancer.
Properties
IUPAC Name |
1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-17-16(21)19-12-6-4-5-11(9-12)15-10-18-13-7-2-3-8-14(13)20-15/h2-10H,1H3,(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPOXZKRWJOAIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325267 | |
Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866131-46-6 | |
Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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